molecular formula C10H15NO2S B6282502 1-phenylbutane-1-sulfonamide CAS No. 1248158-93-1

1-phenylbutane-1-sulfonamide

Cat. No.: B6282502
CAS No.: 1248158-93-1
M. Wt: 213.3
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Description

1-Phenylbutane-1-sulfonamide is a sulfonamide derivative characterized by a phenyl group attached to the first carbon of a four-carbon sulfonamide backbone. While direct references to this compound are absent in the provided evidence, its structural features align with benzenesulfonamide analogs and sulfonamide-containing compounds discussed in the literature. Sulfonamides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and bioactivity .

Properties

CAS No.

1248158-93-1

Molecular Formula

C10H15NO2S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-phenylbutane-1-sulfonamide can be achieved through several methods:

Chemical Reactions Analysis

1-Phenylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenylbutane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides act as competitive antagonists and structural analogues of para-aminobenzoic acid in the synthesis of folic acid. This inhibition disrupts the production of DNA in bacteria, leading to their death .

Comparison with Similar Compounds

Nonafluoro-butane-1-sulfonic Acid Amide

This fluorinated sulfonamide () shares the butane-1-sulfonamide backbone but replaces hydrogen atoms with nine fluorine substituents. Key differences include:

  • Electron-Withdrawing Effects : Fluorination increases electronegativity, enhancing resistance to oxidation and metabolic degradation compared to 1-phenylbutane-1-sulfonamide .
  • Applications : Fluorinated sulfonamides are often used as surfactants or electrolytes due to their chemical inertness, whereas phenyl-substituted analogs may favor pharmaceutical applications .
Property This compound Nonafluoro-butane-1-sulfonic Acid Amide
Substituents Phenyl group Nonafluoroalkyl chain
Polarity Moderate (lipophilic) Highly polar (fluorophilic)
Potential Applications Drug candidates, agrochemicals Industrial surfactants, batteries

4-(5-Chloropentanamido)Benzene-1-Sulfonyl Chloride

This chlorinated benzene sulfonamide () differs in its functional groups and chain length:

  • Reactivity : The sulfonyl chloride group enables nucleophilic substitutions, making it a precursor for synthesizing sulfonamides. In contrast, this compound’s primary amine group may favor direct biological interactions .
  • Bioactivity : Chlorinated aromatic sulfonamides are common in antimicrobial agents, while alkyl-phenyl sulfonamides like this compound may target enzymes via hydrophobic interactions .

Amine Isomers (e.g., 1-Phenyl-3-butylamine)

Amine analogs () such as 1-phenyl-3-butylamine lack the sulfonamide group but share the phenylbutane backbone:

  • Basicity : Amines are more basic than sulfonamides, affecting their protonation states under physiological conditions .
  • Solubility : Sulfonamides generally exhibit lower water solubility than amines due to reduced hydrogen-bonding capacity .

Research Findings and Limitations

  • Safety and Handling : Fluorinated and chlorinated analogs () emphasize rigorous safety protocols due to reactivity or persistence, which may extend to phenylbutane sulfonamides in industrial settings .
  • Data Gaps : Direct comparative studies on this compound are absent in the evidence. Structural analogies suggest its uniqueness in balancing lipophilicity and hydrogen-bonding, but experimental validation is needed.

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